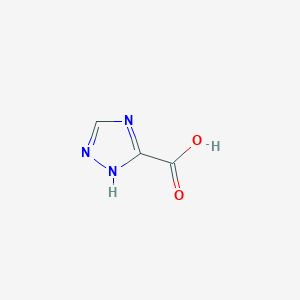

1H-1,2,4-Triazole-3-carboxylic acid

Descripción general

Descripción

1H-1,2,4-Triazole-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H3N3O2 and its molecular weight is 113.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

1H-1,2,4-Triazole-3-carboxylic acid is a widely known fragment of the chemical structure of many classes of pharmacologically active compounds . It is used in the synthesis of analogs of the antiviral nucleoside drug ribavirin, the heterocyclic base of which is 1,2,4-triazole-3-carboxamide . These analogs are promising antiviral and antitumor agents .

Mode of Action

It’s known that this compound is used in the synthesis of various amides of this compound and its 5-substituted analogues . These compounds are potential substrates of purine nucleoside phosphorylase .

Biochemical Pathways

The main synthetic precursors of heterocyclic bases of ribavirin analogs are esters of 1,2,4-triazole-3-carboxylic acids . The synthesis of these compounds involves the treatment of β-acylamidrazone, obtained from carboxylic acid hydrazide, with an acid chloride of the same acid in pyridine at 115°С .

Result of Action

It’s known that 1,2,4-triazoles have been linked to a variety of pharmacological actions in recent years, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects .

Action Environment

It’s known that the synthesis of derivatives of 5-substituted 1h-1,2,4-triazole-3-carboxylic acids usually involves high temperatures, exceeding 140°c .

Análisis Bioquímico

Biochemical Properties

1H-1,2,4-Triazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with ribonucleotide reductase, an enzyme essential for DNA synthesis, thereby inhibiting its activity. This inhibition can lead to a decrease in DNA synthesis, which is beneficial in antiviral and antitumor therapies . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can impact various cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and reduced energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of ribonucleotide reductase, inhibiting its activity and leading to decreased DNA synthesis . Additionally, this compound can interact with transcription factors, modulating their activity and resulting in changes in gene expression . These molecular interactions contribute to its antiviral and antitumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of DNA synthesis and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit viral replication and tumor growth without causing significant toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s involvement in these pathways contributes to its pharmacological effects and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It has been observed to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, this compound can be found in the cytoplasm, where it can interact with metabolic enzymes and other proteins . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Actividad Biológica

1H-1,2,4-Triazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, potential therapeutic applications, and the underlying mechanisms of action based on recent research findings.

Overview of this compound

This compound belongs to the triazole family, which is known for its broad range of biological activities. The structural characteristics of triazoles contribute to their interaction with various biological targets, making them valuable in drug development.

The antibacterial activity of this compound and its derivatives has been extensively studied. These compounds often act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. The presence of the triazole ring enhances binding affinity to these targets compared to traditional antibiotics like ciprofloxacin .

In Vitro Studies

Numerous studies have demonstrated the effectiveness of 1H-1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for various derivatives:

- A derivative with a 4-hydroxyphenyl moiety showed MIC values comparable to levofloxacin against Bacillus subtilis and Staphylococcus aureus, indicating potent antibacterial activity .

- Another study reported a derivative with an MIC of 0.25 µg/mL against multidrug-resistant E. coli, significantly more potent than ciprofloxacin .

Synthesis and Testing of Derivatives

Research has focused on synthesizing various derivatives to enhance the antibacterial properties of this compound:

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Comparison |

|---|---|---|---|

| Triazole-A | E. coli | 0.25 | 30-fold more potent than ciprofloxacin |

| Triazole-B | S. aureus | 3.12 | Comparable to levofloxacin |

| Triazole-C | B. cereus | 5 | Equivalent to ceftriaxone |

These findings highlight the potential of modifying the triazole structure to optimize antibacterial efficacy.

Clinical Relevance

The clinical significance of these compounds is underscored by their activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). One study indicated that certain triazole derivatives had MIC values significantly lower than those of standard antibiotics used in clinical settings .

Additional Biological Activities

Beyond antibacterial effects, triazoles exhibit various other biological activities:

- Antifungal Activity : Some derivatives have shown promising results against fungal infections.

- Anti-inflammatory Effects : Certain compounds have demonstrated anti-inflammatory properties in animal models .

- Anticancer Potential : Research indicates that triazoles can induce cytotoxic effects in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Fungicide Development

1H-1,2,4-Triazole-3-carboxylic acid is a crucial building block for the synthesis of fungicides. These fungicides protect crops from a range of fungal diseases, thereby improving agricultural yield. The compound's efficacy against pathogens has been demonstrated in several studies:

| Fungicide | Target Pathogen | Efficacy |

|---|---|---|

| Triazole-based fungicides | Fusarium spp. | High |

| Triazole derivatives | Botrytis cinerea | Moderate |

Pharmaceutical Development

Antifungal Agents

The compound is extensively utilized in the formulation of antifungal medications. Its biological activity against various fungal strains makes it a valuable ingredient in drug development.

- Case Study: Antifungal Activity

A study highlighted that derivatives of this compound exhibited significantly higher antifungal activity compared to traditional agents like fluconazole. For instance, certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 0.0156 μg/mL against Candida albicans .

| Compound | MIC (μg/mL) | Comparison Drug | Potency Increase |

|---|---|---|---|

| Triazole derivative A | 0.0156 | Fluconazole | 16-fold |

| Triazole derivative B | 0.0015 | Voriconazole | 64-fold |

Material Science

Corrosion Inhibitors and Polymers

In material science, this compound is employed in creating advanced materials such as corrosion inhibitors and polymers. These materials enhance durability and performance in industrial applications.

- Application Example: Corrosion Inhibition

Research indicates that triazole compounds can effectively inhibit corrosion in metal surfaces exposed to aggressive environments.

Analytical Chemistry

Reagent for Metal Ion Detection

The compound serves as a reagent in analytical methods for detecting and quantifying metal ions. This application is crucial for environmental monitoring and quality control in various industries.

| Metal Ion | Detection Method | Sensitivity |

|---|---|---|

| Lead (Pb) | Spectrophotometry | High |

| Cadmium (Cd) | Chromatography | Moderate |

Biochemistry

Enzyme Inhibition Studies

Researchers utilize this compound to study enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets for diseases.

- Case Study: Enzyme Targeting

Studies have shown that triazole derivatives can inhibit specific enzymes involved in metabolic pathways related to cancer progression.

Propiedades

IUPAC Name |

1H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-3(8)2-4-1-5-6-2/h1H,(H,7,8)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVQHXICFCZRJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197753 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4928-87-4 | |

| Record name | 1,2,4-Triazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004928874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4928-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4928-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MLK3JCX3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.